molecular formula C11H12F2N2O B13649641 (4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

(4S,5R)-4-Amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

Cat. No.: B13649641
M. Wt: 226.22 g/mol
InChI Key: BBCYIDHKKXBMSZ-GXSJLCMTSA-N
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Description

rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is a chiral compound with significant interest in the field of medicinal chemistry. This compound features a pyrrolidinone ring substituted with an amino group and a difluorophenyl group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(4R,5S)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

(4S,5R)-4-amino-5-(3,4-difluorophenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12F2N2O/c1-15-10(16)5-9(14)11(15)6-2-3-7(12)8(13)4-6/h2-4,9,11H,5,14H2,1H3/t9-,11+/m0/s1

InChI Key

BBCYIDHKKXBMSZ-GXSJLCMTSA-N

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC(=C(C=C2)F)F

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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